4-fluoro-N-[(2-nitrophenyl)carbamothioyl]benzamide
Overview
Description
4-fluoro-N-[(2-nitrophenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C₁₄H₁₀FN₃O₃S It is a derivative of benzamide, featuring a fluorine atom, a nitrophenyl group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(2-nitrophenyl)carbamothioyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzoyl chloride and 2-nitroaniline.
Formation of Intermediate: The 4-fluorobenzoyl chloride is reacted with 2-nitroaniline in the presence of a base such as triethylamine to form an intermediate.
Thioamide Formation: The intermediate is then treated with a thiolating agent, such as Lawesson’s reagent, to introduce the carbamothioyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(2-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Reduction: 4-fluoro-N-[(2-aminophenyl)carbamothioyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the original compound.
Scientific Research Applications
4-fluoro-N-[(2-nitrophenyl)carbamothioyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(2-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound’s effects are mediated through the following pathways:
Molecular Targets: The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with cellular processes such as DNA replication or protein synthesis, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-[(4-nitrophenyl)carbamothioyl]benzamide
- 2-fluoro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide
- 4-fluoro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide
Uniqueness
4-fluoro-N-[(2-nitrophenyl)carbamothioyl]benzamide is unique due to the specific positioning of the nitro and fluoro groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-fluoro-N-[(2-nitrophenyl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3S/c15-10-7-5-9(6-8-10)13(19)17-14(22)16-11-3-1-2-4-12(11)18(20)21/h1-8H,(H2,16,17,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGJANYUHWVRBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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